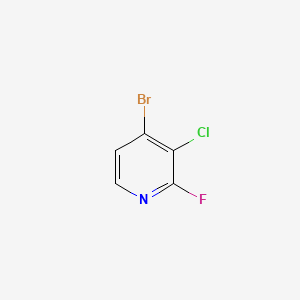

4-Bromo-3-chloro-2-fluoropyridine

描述

Contextualization within Halogenated Heterocycles

Halogenated heterocycles are a broad category of compounds characterized by a cyclic structure containing at least one heteroatom (an atom other than carbon) and one or more halogen substituents. Pyridine (B92270) and its derivatives are fundamental examples of nitrogen-containing heterocycles. nih.gov The introduction of halogens onto the pyridine ring alters its electron distribution, which can enhance its biological activity or provide reactive sites for further chemical modifications. rsc.org

Importance of Polysubstituted Pyridines in Chemical Research

The strategic placement of multiple different substituents on the pyridine ring, known as polysubstitution, allows for the fine-tuning of a molecule's properties. researchgate.netacs.orgrsc.org This is particularly crucial in drug discovery, where specific interactions with biological targets are required. nih.gov Polysubstituted pyridines serve as versatile scaffolds for creating complex molecules with tailored functionalities. researchgate.net The development of synthetic methods to create these intricate structures is an active area of research. acs.orgrsc.orgresearchgate.net

Unique Structural Features and Research Relevance of 4-Bromo-3-chloro-2-fluoropyridine

This compound (C₅H₂BrClFN) is a prime example of a polysubstituted halogenated pyridine with a distinct arrangement of three different halogen atoms. synquestlabs.comthermofisher.comsigmaaldrich.com This specific substitution pattern makes it a highly valuable intermediate in organic synthesis. thermofisher.compipzine-chem.commyskinrecipes.com The fluorine atom at the 2-position, in particular, can influence the reactivity of the molecule, often making the C-F bond susceptible to nucleophilic substitution, a key reaction in building more complex structures. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1017793-21-3 synquestlabs.com |

| Molecular Formula | C₅H₂BrClFN synquestlabs.com |

| Molecular Weight | 210.43 g/mol synquestlabs.com |

| Purity | Typically ≥97% or ≥98% synquestlabs.comthermofisher.comlabcompare.com |

| Physical Form | Solid sigmaaldrich.com |

| IUPAC Name | this compound thermofisher.com |

Overview of Key Research Domains Pertaining to this compound

The unique structural attributes of this compound make it a compound of interest in several key research areas:

Medicinal Chemistry: This compound serves as a crucial building block for the synthesis of new drug candidates. pipzine-chem.com Its structure can be modified to create molecules with potential therapeutic activities, such as anticancer agents. pipzine-chem.comguidechem.com

Agrochemical Chemistry: Similar to its role in medicine, it can be used to develop new pesticides with high efficacy and potentially lower environmental impact. pipzine-chem.com

Materials Science: The compound can act as a precursor for synthesizing specialty functional materials. pipzine-chem.com The incorporation of fluorine can impart desirable properties like enhanced thermal stability and hydrophobicity. mdpi.com

Organic Synthesis: The distinct reactivity of the different halogen substituents allows for selective chemical transformations, making it a versatile tool for constructing complex heterocyclic compounds. myskinrecipes.comguidechem.comnih.gov

Structure

3D Structure

属性

IUPAC Name |

4-bromo-3-chloro-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFN/c6-3-1-2-9-5(8)4(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQBGWKWOLRROL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717805 | |

| Record name | 4-Bromo-3-chloro-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017793-21-3 | |

| Record name | Pyridine, 4-bromo-3-chloro-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017793-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-chloro-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Precursors

Strategies for the Preparation of 4-Bromo-3-chloro-2-fluoropyridine

The preparation of a tri-halogenated pyridine (B92270) like this compound necessitates sophisticated synthetic strategies that allow for the ordered and position-specific introduction of each halogen.

Multi-step pathways are essential for constructing highly substituted pyridines with a defined substitution pattern. A common and effective strategy involves the use of aminopyridine intermediates. The amino group is a strong activating group that can direct the regioselective introduction of other substituents. thieme-connect.comresearchgate.net Following the installation of the desired chloro and bromo groups, the amino group can be transformed into a fluorine atom.

One established method for this transformation is the Balz-Schiemann reaction, which involves diazotization of the amino group followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. A similar multi-step synthesis is employed for producing 4-Bromo-2-fluoropyridine from 2-bromopyridine (B144113), which involves nitration, reduction to an amino group, and subsequent fluorination using tetrafluoroboric acid (HBF4). guidechem.com This general sequence—leveraging an amino group for directing halogenation and then converting it to fluorine via diazotization—represents a plausible and powerful approach for the synthesis of this compound. The synthesis of 2,3-diaminopyridine (B105623), for instance, often starts from the more readily available 2-aminopyridine (B139424), highlighting the utility of amino-functionalized precursors. orgsyn.org

The introduction of fluorine into a heterocyclic ring is a critical step that can be achieved using various reagents and techniques, each with specific applications and mechanisms.

Tetrafluoroboric Acid (HBF₄): As mentioned, HBF₄ is a classic reagent used in the Balz-Schiemann reaction for converting an amino group into a fluorine atom via a diazonium salt intermediate. guidechem.com This method is a staple in aromatic chemistry for introducing fluorine with high regioselectivity.

Silver(II) Fluoride (AgF₂): A more direct method for C-H fluorination has been developed using silver(II) fluoride. nih.govresearchgate.net This technique allows for the site-selective fluorination of pyridines and diazines at the carbon-hydrogen bond adjacent to the ring nitrogen. nih.govresearchgate.netorgsyn.org The reactions are notable for proceeding at ambient temperatures and being tolerant of various functional groups. orgsyn.org Mechanistic studies suggest that AgF₂ binds to the pyridine nitrogen, which increases the electrophilicity of the ortho-position, facilitating the C-H fluorination. researchgate.net

Hydrogen Fluoride (HF) Complexes: Reagents like DMPU/HF (a complex of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone and hydrogen fluoride) serve as effective nucleophilic fluorination sources. nih.gov Compared to traditional reagents like pyridine/HF, DMPU/HF can offer higher yields and better diastereoselectivity in certain applications, such as fluoro-Prins reactions, due to its higher acidity. nih.gov

Copper-Catalyzed Fluorination: Copper(I)-catalyzed fluorination of aryl bromides has been developed, utilizing AgF as the fluorine source. rsc.org The success of this transformation requires a pyridyl directing group, which is believed to stabilize the Cu(I) species and facilitate the reaction through a Cu(I/III) catalytic cycle. rsc.org

Table 1: Comparison of Selected Fluorination Reagents

| Reagent/Technique | Typical Application | Key Characteristics |

|---|---|---|

| Tetrafluoroboric Acid (HBF₄) | Conversion of amino groups to fluorine (Balz-Schiemann reaction). guidechem.com | Involves diazotization; offers high regioselectivity based on the position of the starting amine. guidechem.com |

| Silver(II) Fluoride (AgF₂) | Direct C-H fluorination adjacent to pyridine nitrogen. nih.govorgsyn.org | Occurs at ambient temperature; broad substrate scope; commercially available reagent. nih.govorgsyn.org |

| DMPU/HF | Nucleophilic fluorination. nih.gov | Highly acidic complex; can provide higher yields and selectivity than traditional HF complexes. nih.gov |

| Copper(I)/AgF | Catalytic fluorination of aryl halides. rsc.org | Requires a directing group (e.g., pyridyl); proceeds via a proposed Cu(I/III) cycle. rsc.org |

Achieving regioselectivity in the halogenation of the pyridine ring is a significant synthetic challenge due to the electron-deficient nature of the heterocycle. acs.orgchemrxiv.org Direct electrophilic aromatic substitution on pyridine is often difficult and requires harsh conditions. chemrxiv.org

Several strategies have been developed to overcome these limitations:

Use of Activating Groups: The presence of strong activating groups, such as amino (-NH₂), hydroxy (-OH), or methoxy (B1213986) (-OCH₃), facilitates electrophilic substitution. thieme-connect.comresearchgate.net The reactivity generally follows the order of amino > hydroxy > methoxy. thieme-connect.com For example, aminopyridines can be regioselectively brominated with reagents like N-bromosuccinimide (NBS) under mild conditions. researchgate.net

Pyridine N-Oxide Chemistry: A powerful strategy for controlling regioselectivity involves the initial formation of a pyridine N-oxide. acs.orgnih.gov The N-oxide activates the pyridine ring, particularly at the C2 and C4 positions, for subsequent reactions. Halogenation of pyridine N-oxides using reagents like phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can provide a practical route to 2-halo-substituted pyridines. acs.org This approach is efficient and suitable for large-scale production. acs.org

Zincke Imine Intermediates: A novel method involves the temporary transformation of pyridines into reactive Zincke imine intermediates. chemrxiv.org This ring-opening, halogenation, and ring-closing sequence allows for highly regioselective halogenation at the C3 position under mild conditions, addressing a long-standing challenge in pyridine synthesis. chemrxiv.org

Precursors and Intermediate Compounds in the Synthesis of this compound

The selection of appropriate starting materials and the isolation of key intermediates are fundamental to the successful synthesis of the target compound.

2-chloropyridine (B119429) and 2-bromopyridine are fundamental, commercially available precursors for synthesizing more complex pyridine derivatives. google.comwikipedia.org 2-chloropyridine is often favored due to cost considerations. google.com These compounds can undergo nucleophilic substitution, where the halogen at the C2 position is displaced. wikipedia.org

They can be converted into a variety of intermediates. For example, oxidation of 2-chloropyridine or 2-bromopyridine yields the corresponding N-oxides, which, as discussed, are activated for further functionalization. google.com 2-bromopyridines have also been used as versatile synthons in ruthenium-catalyzed reactions to produce complex heteroarylated 2-pyridones. nih.gov The synthesis of 4-Bromo-2-fluoropyridine, a structurally related compound, uses 2-bromopyridine as the initial starting material. guidechem.com

Aminopyridines are arguably among the most critical intermediates in the synthesis of functionalized pyridines. orgsyn.orggoogle.com The amino group serves two primary purposes:

Directing Group: As a powerful electron-donating group, it activates the pyridine ring towards electrophilic substitution and directs incoming electrophiles to specific positions. thieme-connect.comresearchgate.net

Synthetic Handle: The amino group can be readily converted to other functional groups, most notably a fluorine atom via diazotization, or other halogens through Sandmeyer-type reactions. guidechem.comorgsyn.org

The synthesis of 2-amino-4-bromopyridine, for example, can be achieved from 2,4-dibromopyridine-N-oxide via amination and subsequent reduction, demonstrating a pathway to create the specific substitution pattern required for more complex targets. google.com Similarly, the synthesis of 2,3-diaminopyridine often proceeds from 2-aminopyridine via bromination, nitration, and reduction steps, illustrating the step-wise construction of substituted aminopyridine scaffolds. orgsyn.org

Table 2: Key Precursors and Their Roles in Synthesis

| Precursor/Intermediate | Role in Synthesis | Example Reaction/Use |

|---|---|---|

| 2-Chloropyridine | Starting material for 2-substituted pyridines. wikipedia.org | Oxidation to 2-chloropyridine-N-oxide to activate the ring for further substitution. google.comwikipedia.org |

| 2-Bromopyridine | Versatile synthon for cross-coupling and substitution reactions. nih.gov | Starting material for the multi-step synthesis of 4-Bromo-2-fluoropyridine. guidechem.com |

| Pyridine N-Oxides | Activated intermediates for regioselective functionalization. acs.org | Halogenation at the C2 position using POCl₃ or SO₂Cl₂. acs.org |

| Aminopyridines | Activating and directing group for halogenation; precursor to fluorine. researchgate.netguidechem.com | Bromination with NBS; conversion to fluoro-pyridines via diazotization (Balz-Schiemann). researchgate.netguidechem.com |

Elucidation of Reactivity and Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNAr) Reactions of 4-Bromo-3-chloro-2-fluoropyridine

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing this compound. This process involves the replacement of one of the halogen substituents by a nucleophile. The reaction generally proceeds through an addition-elimination mechanism, where the nucleophile attacks the electron-deficient aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of a halide ion restores the aromaticity of the ring, resulting in the substituted product. libretexts.org The presence of the electronegative nitrogen atom in the pyridine (B92270) ring, along with the electron-withdrawing halogen atoms, facilitates this reaction by stabilizing the anionic intermediate.

Site Selectivity and Regiochemistry of Halogen Displacement (Fluorine, Chlorine, Bromine)

The presence of three different halogens on the pyridine ring of this compound raises the question of which halogen is preferentially displaced during SNAr reactions. The order of reactivity for leaving groups in SNAr reactions is typically F > Cl > Br > I. This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that can better stabilize the negative charge in the transition state.

In the case of polysubstituted pyridines, the position of the halogen also plays a crucial role. For instance, in 5-bromo-2-chloro-3-fluoropyridine, selective substitution of the 3-fluoro group can be achieved under SNAr conditions. nih.gov Similarly, studies on other polyhalogenated pyridines have demonstrated that the fluorine atom is generally the most susceptible to nucleophilic attack. This high reactivity of the C-F bond in SNAr reactions is a well-established principle. acs.orgmdpi.com Therefore, in this compound, the fluorine atom at the 2-position is the most likely site for initial nucleophilic attack.

However, reaction conditions can be tailored to achieve selective displacement of other halogens. For example, in the related compound 5-bromo-2-chloro-3-fluoropyridine, catalytic amination conditions using a palladium catalyst and a specific ligand (Xantphos) resulted in the exclusive substitution of the bromide at the 5-position. nih.gov Conversely, under neat conditions without a catalyst, substitution occurred preferentially at the 2-chloro position. nih.gov This highlights the ability to control the site of reaction by carefully selecting the reaction conditions.

Table 1: General Reactivity of Halogens in SNAr Reactions

| Halogen | Relative Reactivity | Factors Influencing Displacement |

| Fluorine | Highest | High electronegativity stabilizes the transition state. |

| Chlorine | Intermediate | Good leaving group ability. |

| Bromine | Lower | Less electronegative than F and Cl. |

| Iodine | Lowest | Least electronegative, but can be a good leaving group in some cases. |

Influence of Halogen Position on Reactivity within Pyridine Ring Systems

The position of the halogen atoms on the pyridine ring significantly influences their reactivity in SNAr reactions. Halogens at the 2- and 4-positions are generally more reactive towards nucleophilic substitution than those at the 3-position. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom when the attack occurs at the C-2 or C-4 position, thus stabilizing the intermediate. acs.org

In this compound, the fluorine is at the highly activated 2-position, the bromine is at the activated 4-position, and the chlorine is at the less activated 3-position. Based on this, the expected order of reactivity for nucleophilic substitution would be the fluorine at C-2, followed by the bromine at C-4, and lastly the chlorine at C-3. This general principle is supported by studies on various halopyridines. nih.govnih.gov

Mechanistic Pathways of SNAr with Various Nucleophiles

The mechanism of SNAr reactions of this compound with different nucleophiles generally follows the two-step addition-elimination pathway. libretexts.org

Step 1: Nucleophilic Attack: A nucleophile (e.g., an amine, alkoxide, or thiol) attacks the carbon atom bearing a halogen. This leads to the formation of a resonance-stabilized anionic intermediate, the Meisenheimer complex.

Step 2: Leaving Group Departure: The halide ion is eliminated from the intermediate, restoring the aromaticity of the pyridine ring and forming the final product.

The nature of the nucleophile can influence the reaction rate and, in some cases, the regioselectivity. Stronger nucleophiles will generally react faster. The solvent also plays a crucial role, with polar aprotic solvents like DMSO or DMF often being used to facilitate these reactions.

In some instances, particularly with weaker nucleophiles, the reaction may proceed through a concerted SNAr (CSNAr) mechanism, where the attack of the nucleophile and the departure of the leaving group occur in a single step, without the formation of a stable intermediate. acs.org

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and this compound is a suitable substrate for these transformations. The different reactivities of the C-Br, C-Cl, and C-F bonds in the presence of transition metal catalysts (typically palladium-based) allow for selective and sequential coupling reactions.

Suzuki Coupling and Related Cross-Coupling Methodologies

The Suzuki coupling reaction, which involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is a widely used method for C-C bond formation. organic-chemistry.orgmdpi.comsemanticscholar.org In the context of this compound, the C-Br bond is the most reactive towards the oxidative addition step of the Suzuki coupling catalytic cycle. This allows for the selective coupling at the 4-position.

By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to achieve selective coupling at the less reactive C-Cl position. The C-F bond is generally the least reactive in palladium-catalyzed cross-coupling reactions. mdpi.com This differential reactivity enables a stepwise functionalization of the pyridine ring. For instance, a Suzuki coupling could be performed first at the C-4 position, followed by another coupling reaction at the C-2 or C-3 position under more forcing conditions.

Other related cross-coupling reactions, such as the Stille, Heck, and Sonogashira reactions, can also be employed to introduce a variety of substituents onto the pyridine ring. soton.ac.uk

Table 2: Reactivity of Halogen Bonds in Palladium-Catalyzed Cross-Coupling

| C-X Bond | Relative Reactivity in Oxidative Addition |

| C-I | Highest |

| C-Br | High |

| C-Cl | Intermediate |

| C-F | Lowest |

C-C and C-N Bond Formation Reactions

Beyond Suzuki coupling, other metal-catalyzed reactions can be used to form C-C and C-N bonds with this compound. For example, Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, is a powerful method for C-N bond formation. nih.gov Similar to Suzuki coupling, the C-Br bond at the 4-position would be the most reactive site for this transformation.

The ability to selectively form C-C and C-N bonds at different positions of the this compound core by choosing the appropriate coupling reaction and conditions makes this compound a highly versatile scaffold for the synthesis of complex, highly functionalized pyridine derivatives.

Organometallic Chemistry and Halogen-Metal Exchange Reactions

The presence of multiple halogens profoundly influences the organometallic chemistry of this compound, particularly in deprotonation and halogen-metal exchange reactions.

The generation of organometallic intermediates from polyhalogenated pyridines can be achieved through either direct deprotonation (metalation) or halogen-metal exchange. In the case of this compound, the acidity of the ring protons is significantly increased by the inductive effect of the three halogen substituents. This allows for regioselective deprotonation using strong, non-nucleophilic bases like lithium diisopropylamide (LDA).

Studies on the closely related substrate, 4-chloro-3-fluoropyridine, have demonstrated that kinetic deprotonation occurs selectively at the C2 position, which is activated by the adjacent fluorine and nitrogen atoms. documentsdelivered.comnih.govconceptlifesciences.com The addition of a bromine atom at C4 in this compound is expected to further acidify the proton at the C5 position, but the C2 position remains a likely site for selective metalation due to the strong directing effect of the C2-fluoro group.

Below is a table summarizing the results of regioselective metalation on the related 4-chloro-3-fluoropyridine, which serves as a model for the expected reactivity.

| Substrate | Reagent | Temperature | Position of Metalation | Subsequent Reaction | Product |

| 4-Chloro-3-fluoropyridine | LDA | -75 °C | C2 | DMF | 2-Formyl-4-chloro-3-fluoropyridine nih.gov |

Subsequent treatment of the resulting lithiated or magnesiated species with various electrophiles allows for the introduction of new functional groups at a specific position on the pyridine ring.

Halogen dance (HD) reactions, also known as base-catalyzed halogen migration, are a fascinating and synthetically useful transformation observed in halogenated aromatic and heteroaromatic compounds. wikipedia.orgclockss.org This reaction involves the migration of a halogen atom (typically bromine or iodine) to a different position on the ring, driven by the formation of a more stable carbanionic intermediate. wikipedia.org

In the context of this compound, a halogen dance is a plausible reaction pathway under basic conditions (e.g., using LDA). The generally accepted mechanism begins with deprotonation of the ring to form a pyridyl anion. whiterose.ac.uk This anion can then abstract a bromine atom from another molecule of the starting material in a halogen-metal exchange, leading to a rearranged product.

For this compound, the most labile halogen is bromine. Fluorine and chlorine atoms are known to be poor migrating groups and instead often act as directing metalation groups. clockss.org Therefore, a 1,2-migration of the bromine atom from C4 to an adjacent metalated position (e.g., C5) could occur if conditions favor the formation of the C5-lithiated species. The ultimate product distribution in a halogen dance reaction is thermodynamically controlled, favoring the isomer with the most stable carbanion precursor. wikipedia.org

Other Significant Reaction Pathways

Beyond organometallic transformations, the reactivity of this compound is characterized by other important pathways, including nucleophilic aromatic substitution and reactions involving the ring nitrogen.

The pyridine ring is electron-deficient, and this effect is greatly amplified by the presence of three electron-withdrawing halogen atoms. This makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org In this reaction, a nucleophile attacks the ring and displaces one of the halogen atoms as a halide ion.

The rate of SNAr is dependent on the nature of the leaving group, with the reactivity order typically being F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong inductive electron-withdrawal of the highly electronegative fluorine atom. nih.gov Therefore, in this compound, the 2-fluoro substituent is the most likely site for nucleophilic attack. This provides a powerful method for introducing a wide range of nitrogen, oxygen, and sulfur nucleophiles selectively at the C2 position. nih.gov The chloro group at C3 can also be displaced, but typically requires more forcing conditions than the fluoro group.

The nitrogen atom in the pyridine ring is typically basic and nucleophilic. However, in this compound, the lone pair on the nitrogen is significantly less available due to the strong inductive electron-withdrawing effects of the three halogen substituents. This renders the nitrogen atom very weakly basic and nucleophilic, making standard N-alkylation or N-oxidation reactions challenging.

Despite this deactivation, derivatization is not impossible. Specialized methods, such as the Zincke reaction, can be used to activate the pyridine ring and enable transformations like nitrogen isotope exchange, demonstrating that even highly deactivated pyridines can be functionalized at the nitrogen atom under the appropriate conditions. nih.gov

Electrophilic aromatic substitution on the pyridine ring is notoriously difficult compared to benzene. stackexchange.comwikipedia.org The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. youtube.comvaia.comaklectures.com The presence of three additional, strongly deactivating halogen substituents on this compound makes the ring exceptionally electron-poor and thus extremely unreactive towards EAS reactions such as nitration, halogenation, or Friedel-Crafts reactions. These reactions are generally not considered a viable pathway for the functionalization of this compound.

Derivatization and Advanced Functionalization Strategies

Synthesis of Polysubstituted Pyridine (B92270) Derivatives

The creation of polysubstituted pyridines is crucial for developing new pharmaceuticals, agrochemicals, and functional materials. Methodologies that allow for precise control over the substitution pattern are highly sought after. rsc.org The unique halogenation of 4-Bromo-3-chloro-2-fluoropyridine makes it an ideal starting material for such intricate synthetic endeavors.

The primary strategy for functionalizing this compound involves leveraging the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions like the Suzuki reaction, the reactivity of halogens on a pyridine ring generally follows the trend: -Br > -OSO₂F > -Cl. nih.gov This predictable hierarchy allows for the selective substitution of the bromine atom while leaving the chlorine and fluorine atoms intact.

This chemoselectivity is critical for the stepwise introduction of various functional groups. For instance, reacting this compound with a suitable boronic acid under Suzuki coupling conditions would preferentially replace the bromo group, yielding a 4-substituted-3-chloro-2-fluoropyridine. nih.gov Subsequent modification of the chloro position can then be achieved under different reaction conditions, providing a pathway to introduce a second, distinct functional group. This stepwise approach is fundamental to building molecular complexity with precision. nih.gov

| Halogen | Relative Reactivity in Suzuki Coupling |

| -Br | Highest nih.gov |

| -Cl | Lowest nih.gov |

The ability to sequentially introduce different substituents allows for the construction of highly elaborate and complex pyridine scaffolds. chemscene.com By exploiting the reactivity trend of the halogens, chemists can design multi-step synthetic routes to access tetrasubstituted pyridines that would be difficult to prepare using other methods. nih.gov

For example, a synthetic sequence could begin with a Suzuki coupling at the C4 position (bromine), followed by a nucleophilic aromatic substitution or another cross-coupling reaction at the C2 or C3 position. This controlled functionalization is instrumental in building the core structures of biologically active molecules. The synthesis of the drug Etoricoxib, for instance, relies on the sequential installation of substituents onto a pyridine core, demonstrating the power of this approach in creating complex molecular architectures. nih.gov

Role as a Versatile Synthetic Building Block

This compound is widely recognized as a key intermediate and heterocyclic building block for organic synthesis. thermofisher.com3wpharm.com Its pre-functionalized structure provides a convenient starting point for generating a library of more complex pyridine derivatives.

The compound serves as an excellent precursor for a variety of disubstituted and trisubstituted pyridines. 3wpharm.com The selective replacement of the bromine atom, followed by a reaction at the chlorine position, provides a clear and efficient route to trisubstituted products. nih.gov Research on the related compound 4-Bromo-2-fluoropyridine shows that its halogen atoms can be selectively substituted to synthesize various disubstituted pyridine compounds, which are used as ligands or as precursors for pharmaceuticals. guidechem.com This principle is directly applicable to this compound, where the presence of three distinct halogens offers even greater synthetic flexibility. A concise, three-step synthesis of a trisubstituted pyridine has been demonstrated starting from a related halogenated pyridine, highlighting the efficiency of using such building blocks. nih.gov

There is growing interest in the development of novel chiral systems for applications in circularly polarized luminescence (CPL), which is important for chemical sensors, biological probes, and advanced optical devices. guidechem.comrsc.org CPL-active materials require specific chiral molecular structures. rsc.org

Halogenated pyridines serve as crucial starting materials in this area. For example, the related isomer 4-Bromo-2-fluoropyridine has been used as a raw material to synthesize key intermediates for CPL-active molecules. guidechem.com The synthetic pathway involves using the bromo- and fluoro- positions to build more complex chiral structures. guidechem.com Given its status as a versatile building block, this compound represents a promising candidate for constructing new chiral ligands and complexes. Its multiple reactive sites allow for the attachment of chiral auxiliaries and the formation of intricate three-dimensional structures necessary for inducing strong CPL signals.

Advanced Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy (FTIR, FT-Raman) for Molecular Structure Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the molecular structure of 4-Bromo-3-chloro-2-fluoropyridine by probing the vibrational modes of its constituent atoms. While specific experimental spectra for this compound are not widely published, a detailed analysis can be constructed based on theoretical calculations and comparison with related halogenated pyridines. researchgate.netbldpharm.com

Detailed Vibrational Assignment and Analysis

The vibrational spectrum of this compound is characterized by a series of distinct bands corresponding to stretching and bending vibrations of its chemical bonds. The substitution pattern on the pyridine (B92270) ring, with bromine at position 4, chlorine at position 3, and fluorine at position 2, significantly influences the vibrational frequencies.

Aromatic C-H Stretching: The pyridine ring contains two adjacent C-H bonds. The stretching vibrations of these bonds are typically observed in the region of 3100-3000 cm⁻¹.

Pyridine Ring Vibrations: The stretching and deformation vibrations of the pyridine ring itself give rise to a series of characteristic bands. These are expected in the 1600-1400 cm⁻¹ region. The presence of multiple halogen substituents will shift these frequencies compared to pyridine.

Carbon-Halogen Stretching Vibrations:

C-F Stretch: The carbon-fluorine stretching vibration is anticipated to be strong and typically appears in the 1250-1000 cm⁻¹ range. In aromatic systems, this band is often intense.

C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the 850-550 cm⁻¹ region. Its intensity can vary.

C-Br Stretch: The carbon-bromine stretching vibration is found at lower wavenumbers, generally in the 600-500 cm⁻¹ range.

The table below provides a predicted assignment of the major vibrational modes for this compound based on typical frequency ranges for similar molecules.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretching | 3100 - 3000 |

| Pyridine Ring Stretching | 1600 - 1400 |

| C-F Stretching | 1250 - 1150 |

| C-Cl Stretching | 800 - 700 |

| C-Br Stretching | 600 - 500 |

| Ring Bending and Deformation | < 1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. By analyzing the chemical shifts and coupling constants of the hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, the precise arrangement of atoms and the electronic environment within the molecule can be determined.

Elucidation of Molecular Conformation and Chemical Environment

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show two signals corresponding to the two protons on the pyridine ring (H-5 and H-6). The electronegative halogen substituents will deshield these protons, causing their signals to appear at a lower field (higher ppm) compared to unsubstituted pyridine. The relative positions of the signals are influenced by the electronic effects of the adjacent halogens. The proton at C-6, being adjacent to the nitrogen atom, is expected to be the most deshielded. The coupling between these two adjacent protons should result in a doublet for each signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the five carbon atoms of the pyridine ring. The chemical shifts will be significantly influenced by the attached halogens. The carbons directly bonded to the halogens (C-2, C-3, and C-4) will show large shifts due to the strong inductive and resonance effects of these substituents. The carbon bonded to fluorine (C-2) will also exhibit a large one-bond C-F coupling constant.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-5 | 7.2 - 7.5 | Doublet |

| H-6 | 8.0 - 8.3 | Doublet |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 155 - 165 (with C-F coupling) |

| C-3 | 120 - 130 |

| C-4 | 115 - 125 |

| C-5 | 125 - 135 |

| C-6 | 150 - 155 |

Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and confirming the elemental composition of this compound. It also provides valuable information about the molecule's structure through the analysis of its fragmentation pattern.

The presence of bromine and chlorine, both of which have characteristic isotopic distributions (⁷⁹Br:⁸¹Br ≈ 1:1 and ³⁵Cl:³⁷Cl ≈ 3:1), results in a distinctive pattern for the molecular ion peak. chemicalbook.comsynquestlabs.com The molecular ion region will exhibit a cluster of peaks corresponding to the different isotopic combinations. The most abundant peaks in this cluster will be for [C₅H₂⁷⁹Br³⁵ClFN]⁺ and [C₅H₂⁸¹Br³⁵ClFN]⁺, along with smaller peaks for the ³⁷Cl isotopes. chemicalbook.com

Upon ionization, the molecule undergoes fragmentation. The weaker C-Br and C-Cl bonds are likely to cleave first. Plausible fragmentation pathways include the loss of a bromine radical, a chlorine radical, or a fluorine radical, as well as the elimination of neutral molecules like HCl or HBr. PubChem provides predicted m/z values for various adducts of a related isomer, 4-bromo-2-chloro-3-fluoropyridine, which can give an indication of the expected ions.

Predicted Mass Spectrometry Fragmentation Data

| m/z (relative to most abundant isotope) | Proposed Fragment Ion |

| 209/211/213 | [M]⁺ (Molecular ion cluster) |

| 130/132 | [M - Br]⁺ |

| 174/176 | [M - Cl]⁺ |

| 190/192 | [M - F]⁺ |

| 128 | [M - Br - Cl]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While no experimental crystal structure for this compound has been reported in the public domain, a theoretical consideration of its solid-state packing can be made.

The planar pyridine ring and the presence of multiple halogen atoms suggest that the crystal packing will be governed by a combination of van der Waals forces, dipole-dipole interactions, and potentially halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site on an adjacent molecule. In this case, the bromine and chlorine atoms could potentially form halogen bonds with the nitrogen atom of a neighboring molecule.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., Ab Initio, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the fundamental properties of halogenated organic molecules like 4-bromo-3-chloro-2-fluoropyridine. These methods allow for a detailed examination of the molecule's electronic structure and the prediction of its behavior in various chemical environments.

Geometry Optimization and Electronic Structure Analysis

The precise arrangement of atoms and the distribution of electrons are fundamental to understanding the chemical nature of this compound. Theoretical calculations enable the determination of the most stable three-dimensional structure (optimized geometry) and provide a quantitative picture of its electronic properties.

Recent mechanistic studies have highlighted the importance of the electronic factors that dictate the differences in reactivity among various polyhalogenated pyridine (B92270) isomers. The specific positioning of the halogen atoms creates distinct electronic environments that can be harnessed for selective chemical transformations.

Optimized Molecular Geometry:

Electronic Structure:

The electronic structure of this compound is characterized by the strong electron-withdrawing nature of the halogen substituents. This significantly influences the electron density distribution across the pyridine ring. Density Functional Theory (DFT) calculations are instrumental in quantifying these effects, for instance, by calculating the partial atomic charges and mapping the frontier molecular orbitals (FMOs). The Lowest Unoccupied Molecular Orbital (LUMO) is of particular interest as it indicates the most likely sites for nucleophilic attack. For polyhalogenated pyridines, the LUMO is often localized at the carbon atoms bearing the most electronegative and activating halogen, suggesting a susceptibility to nucleophilic aromatic substitution (SNAr) reactions at these positions.

Prediction of Spectroscopic Properties

Computational methods are also employed to predict various spectroscopic properties of this compound, which can aid in its experimental identification and characterization.

Predicted Spectroscopic Data:

| Spectroscopic Technique | Predicted Property | Significance |

| Infrared (IR) Spectroscopy | Vibrational Frequencies | Predictions of the frequencies and intensities of C-H, C-N, C-C, C-F, C-Cl, and C-Br stretching and bending vibrations can assist in the interpretation of experimental IR spectra. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H, 13C, 19F Chemical Shifts | Calculated chemical shifts provide valuable information for assigning signals in experimental NMR spectra, confirming the molecular structure. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic Transitions | Theoretical calculations can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, offering insights into the molecule's photophysical properties. |

Reaction Mechanism Predictions and Energy Profiles

A key application of computational chemistry in the study of this compound is the elucidation of reaction mechanisms, particularly for synthetically important transformations like nucleophilic aromatic substitution (SNAr).

SNAr Reaction Coordinate Calculations

By mapping the potential energy surface of a reaction, computational models can detail the energetic changes that occur as reactants are converted into products. For the SNAr reaction of this compound with a nucleophile (e.g., a methoxide (B1231860) ion), these calculations would trace the energy of the system as the nucleophile approaches the pyridine ring, forms an intermediate, and displaces one of the halogen atoms.

The activation of the pyridine ring by the electron-withdrawing halogen substituents facilitates nucleophilic attack, leading to substitution or coupling reactions. The specific position of the attack is influenced by the electronic activation and steric hindrance at each carbon atom.

Transition State Analysis

A critical component of reaction mechanism studies is the identification and characterization of transition states—the high-energy species that exist at the peak of the reaction energy profile. For an SNAr reaction on this compound, computational analysis would involve locating the transition state structure for the addition of the nucleophile and for the departure of the leaving group. The calculated energy of this transition state is crucial for determining the reaction's activation energy and, consequently, its rate. The fluorine atom at the 2-position is known to stabilize the transition state through its strong electron-withdrawing effect, thereby enhancing the efficiency of coupling reactions.

Structure-Reactivity Relationship Studies

Computational studies are pivotal in establishing clear structure-reactivity relationships for polyhalogenated pyridines. By systematically varying the position and nature of the halogen substituents in theoretical models, it is possible to understand their influence on the molecule's reactivity.

The comparison between this compound and its constitutional isomers, such as 3-bromo-4-chloro-2-fluoropyridine, demonstrates the profound impact of halogen positioning on molecular properties. Even with the same atomic composition, the different substitution patterns create distinct electronic environments that lead to altered reactivity towards nucleophiles, electrophiles, and in radical reactions. For instance, the unique arrangement of halogens in this compound results in altered selectivity in cross-coupling reactions compared to its isomers, underscoring the necessity of precise structural control in synthetic design. Advanced computational methods enable the prediction of these electronic properties and reactivity patterns, facilitating the rational design of polyhalogenated heterocycles for specific synthetic goals.

Applications in Medicinal Chemistry and Drug Discovery

Utilization as a Pharmaceutical Intermediate and Scaffold.3wpharm.comcymitquimica.com

This compound is recognized as a versatile small molecule scaffold, a core structure upon which new drugs can be developed. cymitquimica.com Its pyridine (B92270) ring structure is associated with diverse biological activities, allowing it to interact with a wide array of biological targets within the body. pipzine-chem.com This versatility makes it a key intermediate in the creation of new drug candidates. pipzine-chem.com

The unique structure of 4-Bromo-3-chloro-2-fluoropyridine makes it an important precursor for developing drug candidates. pipzine-chem.com While specific drug candidates derived directly from this compound are not detailed in the provided research, its utility as a fluorinated building block is well-established in drug discovery and medicinal chemistry for creating heterocyclic compounds. myskinrecipes.comossila.com The presence of multiple halogen atoms offers chemists the flexibility to synthesize a variety of pentasubstituted pyridines with desired functionalities for further chemical manipulation. nih.gov

The pyridine scaffold is central to the development of various therapeutic inhibitors.

CDK2 Inhibitors: Fluorinated diamine derivatives have been designed and synthesized as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2). nih.gov For instance, novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives have shown potent inhibitory activity against both CDK2/cyclin E1 and CDK9/cyclin T1. nih.gov Docking studies of these compounds revealed key interactions within the ATP-binding site of CDK2. nih.gov Another study focused on designing 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives, which also proved to be potent CDK2 inhibitors, capable of suppressing downstream signaling, blocking the cell cycle, and inducing apoptosis. nih.gov

RXRα Inhibitors: Currently, there is no available research data linking this compound to the development of RXRα inhibitors.

SARS-CoV-2 Inhibitors: The search for potent inhibitors of the SARS-CoV-2 main protease (Mpro) has explored various chemical scaffolds. nih.gov While not directly mentioning this compound, research has identified that small molecules containing a 4-fluorobenzothiazole moiety can potently block the replication of SARS-CoV-2 variants. nih.gov X-ray crystallography showed these compounds binding covalently to the catalytic cysteine (Cys-145) in the enzyme's active site. nih.gov Other studies have investigated flavonoids and hydroxamic acid compounds as potential inhibitors of the SARS-CoV-2 3CLpro enzyme, which is crucial for viral replication. nih.gov

While the diverse biological activities of pyridines are acknowledged, specific research detailing the use of this compound in the development of drugs for neuroprotection, analgesia, anti-Parkinson's disease, or anti-drug dependence is not available in the current search results. pipzine-chem.com

Role in Protein Degrader Development

There is no information available in the provided search results regarding the specific role of this compound in the development of protein degraders.

Importance in Agrochemical Research (e.g., Pesticides, Herbicides).pipzine-chem.commyskinrecipes.com

In the field of pesticide chemistry, this compound is an important compound. pipzine-chem.com It can be chemically converted into pesticides with high insecticidal, bactericidal, or herbicidal activities. pipzine-chem.com The structural characteristics of this compound may lead to products with high selectivity and strong activity against specific pests, bacteria, or weeds. pipzine-chem.com Compared to traditional pesticides, those derived from this intermediate could offer the advantages of lower toxicity and reduced residue, aligning with the needs of sustainable agriculture. pipzine-chem.com

Research Findings on Pyridine-Based Compounds

| Application Area | Target/Compound Class | Key Research Findings | Citation |

|---|---|---|---|

| Medicinal Chemistry | CDK2 Inhibitors | Novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives show potent inhibition of CDK2/cyclin E1. | nih.gov |

| Medicinal Chemistry | CDK2 Inhibitors | 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives act as selective CDK2 inhibitors, inducing apoptosis in cancer cell lines. | nih.gov |

| Medicinal Chemistry | SARS-CoV-2 Mpro Inhibitors | Molecules with a 4-fluorobenzothiazole moiety potently block viral replication by covalently bonding to the Mpro active site. | nih.gov |

| Agrochemical Research | Pesticides/Herbicides | Can be converted into pesticides with high selectivity and potentially low toxicity and residue. | pipzine-chem.com |

Environmental and Ecotoxicological Research Considerations

Investigation of Environmental Fate and Persistence

Currently, there is a notable lack of specific studies on the environmental fate and persistence of 4-Bromo-3-chloro-2-fluoropyridine. The environmental behavior of pyridine (B92270) and its derivatives is influenced by a combination of abiotic and biotic processes, including photochemical transformation, complexation, surface attenuation, transport, and biological degradation. tandfonline.com Pyridine itself is known to be biodegradable in soil, with various bacteria capable of utilizing it as a source of carbon and nitrogen. tandfonline.comnih.gov The rate of degradation can be slow, with complete breakdown under aerobic conditions taking anywhere from 8 to 170 days. nih.gov

The persistence of substituted pyridines can vary significantly based on the nature and position of the substituents on the pyridine ring. tandfonline.com While many substituted pyridines are susceptible to biodegradation, data on the environmental fate of chloropyridines, in particular, is limited. tandfonline.com The presence of multiple halogen atoms (bromo, chloro, and fluoro) on the pyridine ring of this compound is expected to influence its environmental persistence. Halogenation can sometimes increase a compound's resistance to degradation. For instance, the debromination of some brominated compounds can occur under anaerobic conditions, a process that can sometimes alter their toxicity. nih.gov

The degradation of pyridine in some bacteria proceeds through hydroxylation, with the oxygen atom being derived from water. tandfonline.comresearchgate.net However, some substituted pyridines may be degraded through alternative mechanisms that involve initial reductive steps. tandfonline.comresearchgate.net The specific pathways for the degradation of this compound have not been elucidated.

Research on Bioaccumulation Potential

Specific research on the bioaccumulation potential of this compound is not currently available in the public domain. Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. For many organic compounds, the tendency to bioaccumulate is related to their lipophilicity, often estimated by the octanol-water partition coefficient (LogP). While a predicted XlogP of 2.6 exists for the isomeric compound 4-bromo-2-chloro-3-fluoropyridine, this is a calculated value and not an experimentally determined measure of bioaccumulation for this compound. uni.lu

In general, the analysis of biotransformation products is crucial when assessing the exposure and bioaccumulation of environmental contaminants. nih.gov Organisms can metabolize foreign compounds, leading to the formation of various metabolites that may also accumulate in tissues. nih.gov Without specific studies on this compound, it is not possible to determine its potential for bioaccumulation or the extent to which it might be metabolized by organisms.

Studies on Ecological Impact and Ecotoxicity (Aquatic and Terrestrial Systems)

There is a significant gap in the scientific literature regarding the ecological impact and ecotoxicity of this compound on both aquatic and terrestrial systems. While general information on the toxicity of pyridine and some of its derivatives exists, this information is not specific to the compound . For instance, acute toxicity to fish for various alkyl-substituted pyridines has been reported to range from 40 to 897 mg/L. epa.gov However, the ecotoxicity of a substituted pyridine is highly dependent on the specific substituents and their positions on the pyridine ring.

Studies on other halogenated pyridines, such as o-chloropyridine, have indicated potential for toxicity. For example, the oral LD50 for o-chloropyridine in mice is 100 mg/kg, with observed effects including liver and kidney damage. nih.gov Some research suggests that substitution at the ortho-position of halogenated pyridines may contribute to genotoxic effects through N-oxidation by microsomal enzymes. nih.gov Given that this compound has halogen substituents at the ortho, meta, and para positions relative to the nitrogen atom, its toxicological profile could be complex and cannot be inferred from less substituted pyridines.

A study on a different class of brominated and chlorinated compounds, 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, has shown that their antibacterial activity is dependent on their structure and their interaction with the lipopolysaccharide (LPS) of bacteria. nih.gov This highlights the structure-activity relationship in the toxicity of pyridine derivatives, further emphasizing the need for specific studies on this compound.

Green Chemistry Approaches in Synthesis and Application to Mitigate Environmental Impact

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in In the context of pyridine synthesis, several green chemistry approaches have been explored, although their specific application to the synthesis of this compound has not been detailed in the available literature.

General green strategies for the synthesis of pyridine and pyrimidine (B1678525) derivatives include the use of:

Microwave-assisted synthesis: This method can lead to shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.govresearchgate.net

Catalysts: The use of catalysts can reduce the amount of reactants needed, increase reaction rates, and improve selectivity, often under milder reaction conditions. biosynce.comrsc.org

Multicomponent reactions (MCRs): These reactions combine three or more reactants in a single step to form a product, which can reduce waste and simplify the synthesis process. rasayanjournal.co.innih.govresearchgate.net

Environmentally friendly solvents: Replacing traditional volatile and toxic organic solvents with greener alternatives, such as water or ionic liquids, is a key principle of green chemistry. rasayanjournal.co.inbiosynce.com Pyridine itself can sometimes serve as a greener solvent due to its relatively high boiling point and low volatility. biosynce.com

Solventless approaches: Conducting reactions in the absence of solvents can lead to cleaner reactions and simpler purification processes. rasayanjournal.co.in

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and sustainable methods for the synthesis of polysubstituted pyridines is a continuous goal in organic chemistry. rsc.orgnih.govresearchgate.netnih.govresearchgate.net For 4-Bromo-3-chloro-2-fluoropyridine, future research should focus on moving beyond traditional, often harsh, halogenation and functionalization reactions that may generate significant waste. researchgate.net

A promising avenue lies in the application of multicomponent reactions (MCRs), which can construct the pyridine (B92270) ring in a single step from readily available starting materials. rsc.org The use of nanocatalysts in these reactions could further enhance efficiency and selectivity. rsc.org Additionally, exploring green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally benign solvents, could lead to more sustainable production methods. nih.govresearchgate.netnih.gov Research into flow chemistry processes for the synthesis of this compound could also offer advantages in terms of safety, scalability, and product consistency.

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, rapid assembly of complex molecules. rsc.org | Identification of suitable starting materials and catalysts for the specific substitution pattern. |

| Nanocatalysis | High catalytic activity, selectivity, and recyclability. rsc.org | Development of tailored nanocatalysts for pyridine synthesis. |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, and cleaner reaction profiles. nih.gov | Optimization of reaction conditions for the specific target molecule. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Development of a continuous flow process for the synthesis and purification. |

Exploration of New Reactivity Patterns and Selective Transformations

The distinct electronic properties conferred by the three different halogen substituents on the pyridine ring of this compound present a rich field for investigating novel reactivity patterns. The nitrogen atom within the pyridine ring makes it susceptible to nucleophilic substitution, with the C-2 and C-4 positions being particularly activated. nih.gov The presence of fluorine, chlorine, and bromine atoms, each with different leaving group abilities, allows for programmed, selective transformations.

Future research should systematically explore the selective functionalization of each halogenated position through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. researchgate.net Understanding the subtle interplay of steric and electronic effects will be crucial for achieving high regioselectivity. nih.gov This will enable the creation of a diverse library of derivatives with tailored properties. Furthermore, investigating the reactivity of the pyridine nitrogen itself, through N-oxidation or quaternization, could open up additional avenues for functionalization. researchgate.net

Design and Synthesis of Advanced Functional Materials (e.g., OLEDs)

Nitrogen-containing heterocyclic compounds are of significant interest in the development of advanced functional materials, particularly for applications in organic light-emitting diodes (OLEDs). acs.orgresearchgate.netrsc.org The pyridine scaffold, when incorporated into organic molecules, can influence their electronic properties, charge transport capabilities, and photoluminescence. acs.org

Future research should explore the incorporation of the this compound core into novel organic molecules designed for use in OLEDs. The tunable electronic nature of the substituted pyridine ring could be exploited to create new host materials, electron-transporting materials, or even emissive dopants. rsc.orgacs.org The introduction of different functional groups at the halogenated positions could be used to fine-tune the material's properties, such as its energy levels, solubility, and thermal stability, to optimize OLED performance. acs.org

Table 2: Potential Roles of this compound Derivatives in OLEDs

| OLED Component | Potential Function of Derivative | Desired Properties to Investigate |

| Host Material | Facilitate energy transfer to the emissive dopant. | High triplet energy, good thermal stability, and appropriate charge transport properties. |

| Electron-Transporting Material (ETM) | Efficiently transport electrons from the cathode to the emissive layer. | High electron mobility, good film-forming properties, and suitable energy levels. |

| Emissive Dopant | Emit light of a specific color upon electrical excitation. | High photoluminescence quantum yield, color purity, and operational stability. |

Identification of Novel Biological Targets and Therapeutic Applications

Pyridine and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. nih.govjchemrev.comresearchgate.netsciencepublishinggroup.comresearchgate.net The unique combination of halogens in this compound provides a starting point for the design of new bioactive molecules. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

A crucial future research direction is the systematic screening of derivatives of this compound against a diverse range of biological targets. This could involve high-throughput screening campaigns to identify initial hits, followed by more focused medicinal chemistry efforts to optimize their potency and selectivity. jchemrev.com Given the prevalence of pyridine-containing drugs in areas such as oncology, infectious diseases, and neuroscience, these would be logical starting points for investigation. nih.govjchemrev.com

Comprehensive Toxicological and Environmental Impact Assessments

As with any new chemical entity, a thorough understanding of the toxicological profile and environmental impact of this compound and its derivatives is paramount. The presence of multiple halogen atoms raises potential concerns about persistence, bioaccumulation, and toxicity. nih.govnih.gov

Future research must include comprehensive toxicological studies to assess the acute and chronic toxicity of this compound. This should involve both in vitro and in vivo models to evaluate potential effects on various organs and systems. Furthermore, environmental fate and ecotoxicity studies are essential to understand its persistence in soil and water, its potential for bioaccumulation in the food chain, and its effects on aquatic organisms. nih.govnih.gov Such data are critical for ensuring the safe and responsible development and application of any new chemicals derived from this scaffold.

常见问题

Basic: What synthetic methodologies are recommended for preparing 4-Bromo-3-chloro-2-fluoropyridine?

Answer:

The synthesis of polyhalogenated pyridines like this compound typically involves sequential halogenation or substitution reactions. For example:

- Halex Reaction : Fluorination of 4-bromo-3-chloro-2-nitropyridine using KF in polar aprotic solvents (e.g., DMF) at elevated temperatures (~150°C) .

- Metal-mediated cross-coupling : Bromination via Pd-catalyzed reactions using reagents like NBS (N-bromosuccinimide) after introducing chloro and fluoro groups. Ensure regioselectivity by protecting/directing groups (e.g., boronic acids, as seen in related compounds) .

Key Considerations : Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel and hexane/EtOAC gradients.

Basic: How can researchers characterize the purity and identify impurities in this compound?

Answer:

- Chromatography : Use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm. Mobile phase: MeOH/H₂O (70:30) .

- Spectroscopy : Confirm structure via and NMR. For NMR, expect a singlet near -110 ppm (fluorine at C2). NMR should show distinct peaks for Br (C4) and Cl (C3) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ at m/z 209.8.

Advanced: How to address regioselectivity challenges in nucleophilic substitution reactions involving this compound?

Answer:

Regioselectivity is influenced by electronic and steric factors:

- Electronic Effects : The electron-withdrawing fluorine at C2 deactivates the ring, directing nucleophiles to C4 (Br) or C3 (Cl) depending on reaction conditions. For SNAr (nucleophilic aromatic substitution), use strong bases (e.g., NaH) in DMSO to target C4 .

- Steric Hindrance : Bulky nucleophiles may favor substitution at C3 (Cl) due to less steric crowding. Pre-functionalization (e.g., converting Br to a boronic acid) can enhance reactivity .

Troubleshooting : If undesired products form, optimize temperature (lower temps favor kinetic control) or switch solvents (e.g., THF for better solubility).

Advanced: What strategies optimize Suzuki-Miyaura cross-coupling reactions using this compound?

Answer:

- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for coupling with aryl boronic acids. Maintain inert atmosphere (N₂/Ar) to prevent catalyst oxidation .

- Solvent System : Dioxane/H₂O (4:1) with K₂CO₃ as base. Microwave-assisted heating (100°C, 30 min) improves yields .

- Competing Reactivity : The chloro and fluoro groups are typically inert under Suzuki conditions, but verify via control experiments. For sequential coupling, protect Cl with a trimethylsilyl group .

Basic: What are the best practices for handling and storing this compound?

Answer:

- Storage : Keep at -20°C in amber vials under inert gas (Ar) to prevent halogen displacement or hydrolysis. Desiccate to avoid moisture .

- Handling : Use gloveboxes for air-sensitive reactions. Quench waste with 10% NaHSO₃ to neutralize reactive halides.

Advanced: How can computational modeling resolve contradictions in halogen reactivity data?

Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states. Compare activation energies for substitution at C3 vs. C4. For example, fluorine’s inductive effect lowers LUMO energy at C4, favoring nucleophilic attack .

- MD Simulations : Study solvent effects on reaction pathways. Polar solvents stabilize charged intermediates, altering regioselectivity .

Advanced: How to troubleshoot failed coupling reactions involving this compound?

Answer:

- Catalyst Deactivation : Test for Pd black formation; switch to more robust catalysts (e.g., Pd(OAc)₂ with SPhos ligand).

- Impurity Analysis : Use GC-MS to detect byproducts (e.g., dehalogenated pyridines). Re-purify starting material if >95% purity is not achieved .

- Alternative Pathways : If Suzuki fails, explore Stille coupling with organotin reagents or Ullmann reactions for C-Cl activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。